molecular formula C13H17NO4 B1446141 dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate CAS No. 1704096-43-4

dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1446141
CAS No.: 1704096-43-4
M. Wt: 251.28 g/mol
InChI Key: OQZVDGCCSUPPJN-UHFFFAOYSA-N
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Description

Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate is a fascinating chemical compound with a unique structure that includes a pyrrole ring substituted with cyclopentyl and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate typically involves a multi-step process. One common method starts with the Knorr reaction, which produces diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This intermediate is then alkylated with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ester groups or the pyrrole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or ester groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives such as:

  • Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
  • Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate

Uniqueness

Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to other pyrrole derivatives .

Properties

IUPAC Name

dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-12(15)9-7-10(13(16)18-2)14-11(9)8-5-3-4-6-8/h7-8,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZVDGCCSUPPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N1)C2CCCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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